ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate
Description
Ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a multi-substituted heterocyclic core. Its structure includes:
- Methyl and cyano groups at positions 3 and 4, respectively, contributing steric bulk and electron-withdrawing effects.
- A propanamido linker at position 5, terminating in a 4-chlorophenyl sulfanyl moiety, which may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-3-24-18(23)16-11(2)14(10-20)17(26-16)21-15(22)8-9-25-13-6-4-12(19)5-7-13/h4-7H,3,8-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQROJOWRYYAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.
Attachment of the Sulfanylpropanoylamino Group: This step involves the reaction of the thiophene derivative with 3-(4-chlorophenyl)sulfanylpropanoic acid under appropriate conditions to form the desired amide bond.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate have shown promising anticancer properties. For instance, derivatives of thiophene have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A study reported that certain thiophene derivatives exhibited significant cytotoxicity against human tumor cells, indicating potential for development as anticancer agents .
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity. Compounds containing thiophene rings have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro assays measuring radical scavenging capabilities have demonstrated that similar compounds can significantly reduce oxidative damage in cellular models .
Antibacterial Activity
This compound may also exhibit antibacterial properties. Studies on related compounds have indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Antioxidant Evaluation : A study evaluated the antioxidant activity of various thiophene derivatives using DPPH and ABTS radical scavenging assays, revealing that specific substitutions enhance antioxidant efficacy .
- Anticancer Screening : In an NCI-sponsored screening program, several thiophene-based compounds were tested against a panel of cancer cell lines, showing promising results in inhibiting tumor growth at low micromolar concentrations.
- Antibacterial Testing : A comparative study on the antibacterial activity of synthesized thiophene derivatives showed that modifications at the phenyl ring significantly influenced their effectiveness against specific bacterial strains.
Mechanism of Action
The mechanism of action of ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Positioning and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous thiophene derivatives:
Key Observations:
Sulfanyl vs. Sulfonyl Linkages : The target compound’s sulfanyl group (C-S bond) may confer greater metabolic stability compared to the sulfonyl (C-SO₂) derivatives in , which are more polar and prone to hydrolysis .
Steric Effects : The methyl group at position 3 in the target compound may reduce conformational flexibility compared to the isopropyl group at position 5 in ’s derivative, impacting target selectivity .
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects: The cyano and carboxylate groups in the target compound may increase acidity (pKa ~3–4), influencing solubility and bioavailability compared to less polar analogues .
- Biological Activity : highlights analgesic and anti-inflammatory activities in carboxamide-substituted thiophenes, suggesting the target compound’s propanamido group could mimic these effects .
Biological Activity
Ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇ClN₂O₃S₂
- Molecular Weight : 408.92 g/mol
- SMILES Notation : CCOC(=O)C1=C(SC(=N)C(=C1C#N)C)N(C(C)C(Cl)=C)S
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group may enhance its ability to inhibit specific enzymes, particularly those involved in bacterial virulence. Research indicates that compounds with similar structures can inhibit the Type III secretion system (T3SS), a critical virulence factor in certain Gram-negative bacteria .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene-based compounds exhibit antimicrobial properties. The incorporation of the 4-chlorophenyl moiety may enhance the lipophilicity and membrane penetration, increasing efficacy against various pathogens .
- Cellular Mechanisms : The compound may influence cellular pathways related to inflammation and apoptosis, as evidenced by its structural analogs showing modulation of signaling pathways involved in cell survival and death .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Screening :
A study screened various thiophene derivatives for their ability to inhibit the T3SS in E. coli. This compound showed significant inhibitory effects at concentrations as low as 25 µM, suggesting a promising lead for further development against resistant bacterial strains . -
Cancer Cell Line Studies :
In vitro studies on human cancer cell lines indicated that this compound induces apoptosis through mitochondrial pathways, characterized by increased caspase activity and mitochondrial membrane potential disruption. These findings align with similar compounds that target mitochondrial functions to exert cytotoxic effects .
Research Findings and Future Directions
The research surrounding this compound is still emerging. However, current findings highlight its potential as an antimicrobial agent and its ability to modulate key cellular processes involved in disease progression.
Future studies should focus on:
- In vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.
- Structure-Activity Relationships (SAR) : Exploring modifications to improve potency and selectivity against specific pathogens or cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
